Lipophilicity (LogP) as a Key Differentiator from the Para-Substituted Analog
The meta-substituted target compound exhibits a calculated LogP of 2.03, which is substantially higher than the 0.5 XLogP3 value reported for its para-substituted isomer, 4-(imidazol-1-yl)benzylamine [1]. This difference indicates that the target compound is significantly more lipophilic, which can be advantageous for crossing lipid bilayers and accessing intracellular targets, or disadvantageous if aqueous solubility is paramount.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.03130 |
| Comparator Or Baseline | 4-(Imidazol-1-yl)benzylamine (CAS 65113-25-9): XLogP3 = 0.5 [1] |
| Quantified Difference | Δ = +1.53 (Target compound is ~34x more lipophilic) |
| Conditions | In silico prediction; target value from ChemSrc, comparator value from PubChem computed by XLogP3 3.0 |
Why This Matters
This quantifiable difference in lipophilicity directly informs compound selection for assays requiring specific membrane permeability profiles or aqueous solubility.
- [1] PubChem. (2026). 4-(Imidazol-1-yl)benzylamine | CID 14739888. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/65113-25-9 View Source
